molecular formula C20H30ClOP B1177347 KefC protein CAS No. 136511-60-9

KefC protein

Número de catálogo: B1177347
Número CAS: 136511-60-9
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KefC protein, also known as this compound, is a useful research compound. Its molecular formula is C20H30ClOP. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Toxicology Studies

KefC has been utilized in toxicological research to understand how bacteria mitigate the effects of harmful compounds. By studying the activation mechanisms of KefC in response to various electrophiles, researchers can gain insights into bacterial survival strategies under toxic stress conditions.

Antimicrobial Resistance

The role of KefC in conferring resistance to antimicrobial agents has been a significant area of study. Understanding how potassium efflux contributes to resistance mechanisms can inform the development of new therapeutic strategies against resistant bacterial strains.

Biotechnological Applications

KefC's ability to manage ionic balance under stress conditions has potential applications in biotechnology, particularly in designing microbial strains for bioremediation processes where toxic compounds are prevalent.

Case Studies

Study Focus Findings
Study on YabF's Role in KefC ActivityInvestigated the necessity of YabF for optimal KefC functionDeletion of yabF resulted in a significant reduction (10-fold) in KefC activity; restoration was achieved by supplying YabF .
Enzymatic Activity of KefFExplored the dual role of KefF as both an activator and an oxidoreductaseDisruption of enzymatic activity did not affect its ability to activate KefC; suggests a separate regulatory mechanism .
Structural Analysis of KefCDetailed structural characterization via crystallographyRevealed how binding interactions influence transport activity; provided insights into potential drug design .

Análisis De Reacciones Químicas

Activation via Glutathione-Electrophile Conjugates

KefC is activated by S-conjugates formed between glutathione and electrophilic compounds. These conjugates bind to KefC, triggering a conformational change that opens the potassium efflux channel . Key electrophiles include:

  • N-Ethylmaleimide (NEM) : Forms a stable GSH-NEM adduct, strongly activating KefC .

  • Methylglyoxal : Activates KefB (a homolog) more prominently but can weakly activate KefC under specific conditions .

  • Chlorodinitrobenzene (CDNB) : Generates reactive GSH conjugates that modulate KefC activity .

This activation is reversible; removal of the electrophile allows GSH to rebind and deactivate the system .

Role of KefF in Catalytic Regulation

KefC requires the ancillary protein KefF for full activation. KefF binds to the KTN domain of KefC, stabilizing an active conformation . Notably:

  • Structural Insights : KefF shares homology with human quinone reductases (QR1/QR2) and binds flavin mononucleotide (FMN) . A hydrophobic cleft near FMN facilitates substrate binding (e.g., quinones) .

  • Enzymatic Activity : KefF exhibits oxidoreductase activity, using NADH/NADPH to reduce quinones and ferricyanide. This activity reduces redox toxicity but is independent of its role in KefC activation .

    • Mutagenesis studies confirm that disrupting KefF’s enzymatic function (e.g., FMN-binding mutations) does not impair KefC activation .

Ion Exchange Mechanism

KefC-mediated potassium efflux is coupled to proton influx, acidifying the cytoplasm and providing immediate protection against electrophiles . Key data:

Parameter Observation Source
K⁺ efflux rate~10⁵ ions/sec per channel
pH dependenceOptimal activity at pH 4.5–7.2
Regulatory ligandsGSH (inhibitory), GSH-electrophile (activating)

Experimental Strains and Genetic Constructs

Studies using E. coli mutants reveal the necessity of YabF (KefF) for KefC activity :

StrainGenotypeKefC Activity (NEM-elicited K⁺ efflux)
MJF276yabF⁺ kefC⁺High activity (100%)
MJF366ΔyabF kefC⁺10% residual activity
MJF374ΔyabF ΔyheRNo detectable activity

Key Findings :

  • Deleting yabF reduces KefC activity by 90% .

  • Suppressor mutations (e.g., IS10R insertions near yabF) partially restore activity by altering promoter regions .

Quinone-Induced Activation

Electrophilic quinones activate KefC indirectly by forming GSH-quinone adducts. KefF’s oxidoreductase activity mitigates quinone toxicity by reducing them to less reactive hydroquinones . For example:

  • Quinone Redox Cycle :

    Quinone+NADHKefFHydroquinone+NAD+\text{Quinone}+\text{NADH}\xrightarrow{\text{KefF}}\text{Hydroquinone}+\text{NAD}^+

This dual mechanism (KefC activation + quinone detoxification) enhances bacterial survival .

Propiedades

Número CAS

136511-60-9

Fórmula molecular

C20H30ClOP

Peso molecular

0

Sinónimos

KefC protein

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.